molecular formula C9H16FNO5S B13489256 Tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate

Tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B13489256
M. Wt: 269.29 g/mol
InChI Key: OGGVMWCKJSGCCD-UHFFFAOYSA-N
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Description

Tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl ester, a fluorosulfonyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method involves the reaction of a suitable pyrrolidine precursor with tert-butyl chloroformate to introduce the tert-butyl ester group. The fluorosulfonyl group can be introduced via a sulfonylation reaction using fluorosulfonyl chloride under controlled conditions. The hydroxyl group is typically introduced through a hydroxylation reaction using appropriate reagents .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity.

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group.

    Reduction: The fluorosulfonyl group can be reduced to a sulfonyl group.

    Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a sulfonyl derivative.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorosulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

  • Tert-butyl 3-(fluorosulfonyl)piperidine-1-carboxylate
  • Tert-butyl 3-(fluorosulfonyl)-4-hydroxypiperidine-1-carboxylate

Comparison: Tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of both a fluorosulfonyl group and a hydroxyl group on the pyrrolidine ring. This combination of functional groups provides distinct reactivity and binding properties compared to similar compounds, making it valuable for specific applications in drug design and material science .

Properties

Molecular Formula

C9H16FNO5S

Molecular Weight

269.29 g/mol

IUPAC Name

tert-butyl 3-fluorosulfonyl-4-hydroxypyrrolidine-1-carboxylate

InChI

InChI=1S/C9H16FNO5S/c1-9(2,3)16-8(13)11-4-6(12)7(5-11)17(10,14)15/h6-7,12H,4-5H2,1-3H3

InChI Key

OGGVMWCKJSGCCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)S(=O)(=O)F)O

Origin of Product

United States

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